4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride

描述

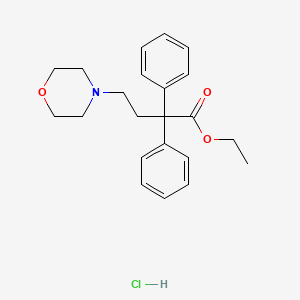

This compound is characterized by a butanoic acid backbone substituted at the 4-position with a morpholine ring. The α-carbons (C2 and C3) are both phenyl-substituted, forming a diphenyl configuration. The carboxylic acid is esterified with ethanol, and the structure is stabilized as a hydrochloride salt. The morpholine ring contributes to its polarity, while the diphenyl groups enhance hydrophobicity.

属性

CAS 编号 |

66859-50-5 |

|---|---|

分子式 |

C22H28ClNO3 |

分子量 |

389.9 g/mol |

IUPAC 名称 |

ethyl 4-morpholin-4-yl-2,2-diphenylbutanoate;hydrochloride |

InChI |

InChI=1S/C22H27NO3.ClH/c1-2-26-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12H,2,13-18H2,1H3;1H |

InChI 键 |

CINOZJCBWBCZLR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CCN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis generally starts from 3-butine-1-ol and 4-halo-alpha,alpha-diphenylacetic acid esters as key raw materials. The process involves three main steps:

- Coupling Reaction : Linking 3-butine-1-ol or its halogenated derivatives with alpha,alpha-diphenylacetic acid esters.

- Halogenation : Introduction of halogen atoms (Cl, Br, or I) to form haloalkyl intermediates.

- Hydration : Conversion of alkynyl groups to corresponding ketones or alcohols.

These steps can be arranged in different sequences to form three synthetic routes, each with advantages in terms of cost, purity, and operational simplicity.

Route One

- Step 1 : Halogenation of 3-butine-1-ol to produce 4-halo-ethyl acetylene.

- Step 2 : Coupling of 4-halo-ethyl acetylene with alpha,alpha-diphenylacetic acid ester to yield 4-(4-halo-1-alkynyl)-alpha,alpha-diphenylacetic acid ester.

- Step 3 : Hydration of the alkynyl intermediate to the corresponding 4-(4-halobutyryl)-alpha,alpha-diphenylacetic acid ester.

Route Two

- Step 1 : Coupling of 3-butine-1-ol directly with alpha,alpha-diphenylacetic acid ester to form 4-(4-hydroxyl-1-alkynyl)-alpha,alpha-diphenylacetic acid ester.

- Step 2 : Halogenation of the hydroxyl-alkynyl intermediate to 4-(4-halo-1-alkynyl)-alpha,alpha-diphenylacetic acid ester.

- Step 3 : Hydration to obtain the 4-(4-halobutyryl)-alpha,alpha-diphenylacetic acid ester.

Route Three

- Step 1 : Same as Route Two, coupling to form 4-(4-hydroxyl-1-alkynyl)-alpha,alpha-diphenylacetic acid ester.

- Step 2 : Hydration of the hydroxyl-alkynyl intermediate to 4-(4-maloyl group)-alpha,alpha-diphenylacetic acid ester.

- Step 3 : Halogenation of the maloyl intermediate to the final 4-(4-halobutyryl)-alpha,alpha-diphenylacetic acid ester.

Reaction Conditions and Catalysts

- Catalysts : Palladium chloride (PdCl2), triphenylphosphine (PPh3), cuprous iodide (CuI) are used to facilitate coupling reactions.

- Solvents : Ethyl acetate, dichloromethane, and other organic solvents are employed for extraction and purification.

- Temperature : Reactions are typically conducted between 40°C and 80°C depending on the step.

- Atmosphere : Nitrogen protection is used to avoid oxidation during sensitive steps.

Purification and Yield

- Purification is achieved by extraction, washing with sodium bicarbonate and water, drying over anhydrous sodium sulfate, and column chromatography.

- The inventive methods yield products with high purity and minimal by-products such as meta-compounds.

- Yields vary but are optimized to be industrially viable, avoiding complex low-temperature crystallizations.

Research Findings and Advantages

| Aspect | Description |

|---|---|

| Raw Materials | Cheap and readily available (3-butine-1-ol, alpha,alpha-diphenylacetic acid esters) |

| Purity | High purity products with negligible meta-compound impurities |

| Operational Complexity | Simple procedures suitable for scale-up |

| Cost | Low cost due to inexpensive reagents and fewer purification steps |

| Industrial Suitability | Methods designed for industrial production with high reproducibility |

| Environmental Considerations | Use of mild reagents and avoidance of harsh conditions |

Representative Experimental Procedure (Embodiment 1)

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| 1. Halogenation | 3-butine-1-ol + SOCl2 + pyridine, 70°C, 3.5 hours | 4-chloro-ethyl acetylene (colorless liquid) |

| 2. Coupling | 4-bromo-alpha,alpha-diphenylacetic acid methyl ester + PdCl2 + CuI + PPh3 + Et3N, 70-80°C | 4-(4-chloro-1-alkynyl)-alpha,alpha-diphenylacetic acid methyl ester (brown liquid) |

| 3. Hydration | HgO + H2SO4 aqueous solution, 40°C, 3 hours | 4-(4-chlorobutyryl)-alpha,alpha-diphenylacetic acid methyl ester (colorless liquid) |

化学反应分析

Types of Reactions

4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antidepressant and Anxiolytic Properties

Research indicates that morpholine derivatives exhibit potential antidepressant and anxiolytic effects. The structural characteristics of 4-Morpholinebutanoic acid allow it to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can reduce symptoms of anxiety and depression in animal models .

Analgesic Activity

The compound has also been investigated for its analgesic properties. It acts on pain pathways by modulating the activity of specific receptors involved in pain perception. Preclinical trials suggest that it may be effective in managing chronic pain conditions .

Neuroprotective Effects

There is growing evidence that morpholine derivatives may offer neuroprotective benefits. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Agricultural Applications

Pesticide Development

Due to increasing concerns over conventional pesticides, 4-Morpholinebutanoic acid is being explored as a potential eco-friendly alternative. Its ability to disrupt pest physiology makes it a candidate for developing new botanical pesticides that are less harmful to the environment while effectively managing pest populations .

Plant Growth Regulation

The compound has been studied for its effects on plant growth regulation. It can influence various physiological processes such as root development and flowering time, which can enhance crop yields and improve agricultural efficiency .

Material Science Applications

Polymer Chemistry

In material science, 4-Morpholinebutanoic acid is utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable in producing high-performance materials for industrial applications .

Drug Delivery Systems

The compound's unique structure allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. Its compatibility with various drug formulations can enhance bioavailability and therapeutic efficacy .

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administering 4-Morpholinebutanoic acid resulted in significant reductions in anxiety-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in human populations suffering from anxiety disorders.

Case Study 2: Agricultural Impact

Field trials evaluating the efficacy of morpholine-based pesticides showed a marked reduction in pest populations without adversely affecting non-target species. This study highlighted the compound's potential as a sustainable alternative to traditional chemical pesticides.

作用机制

The compound exerts its effects primarily through interaction with opioid receptors, including mu, kappa, and delta receptors . It acts as an agonist at these receptors, leading to analgesic and spasmolytic effects. The molecular pathways involved include the activation of G-proteins and subsequent modulation of intracellular signaling cascades .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Physicochemical Properties

- Solubility: The morpholine ring and hydrochloride salt improve aqueous solubility compared to non-polar analogs like 4,4'-dichlorobenzilic acid ester . However, diphenyl groups reduce solubility relative to simpler esters (e.g., 4-hydroxybenzoic acid ethyl ester) .

- Stability: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, similar to myristic acid ethyl ester . Morpholine’s tertiary amine may enhance stability in basic environments compared to primary amines (e.g., 4-amino-butyl ester) .

- Conformational Flexibility: The butanoic acid chain allows moderate flexibility, whereas phenoxy-substituted analogs (e.g., 4-(3-methoxyphenoxy)butyrate) exhibit restricted rotation due to aromatic stacking .

常见问题

Q. What synthetic routes are recommended for preparing 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride?

The compound can be synthesized via Claisen condensation between α,α-diphenyl-4-morpholinebutanoic acid and ethyl alcohol, followed by hydrochloride salt formation. Esterification under acidic conditions (e.g., concentrated HCl) is critical for achieving high yields. Intermediate purification via recrystallization in ethanol or methanol is advised to remove unreacted precursors . For structurally related esters, solid-phase extraction (SPE) with Oasis HLB cartridges has been validated for isolating intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Purity : Reverse-phase HPLC with a C18 column (≥95% purity threshold) and UV detection at 210–254 nm is recommended. Mobile phases should combine acetonitrile and 0.1% formic acid in water for optimal resolution .

- Structural Confirmation : Use - and -NMR spectroscopy in DMSO-d6 or CDCl3 to verify ester and morpholine moieties. Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and morpholine ring protons (δ 3.5–3.7 ppm) .

- Melting Point : Compare observed mp (e.g., 247–251°C for similar morpholine derivatives) to literature values to assess crystallinity .

Q. What protocols ensure stability during storage and handling?

Store the hydrochloride salt at –20°C in airtight, light-protected containers. For long-term stability (>1 year), lyophilization and storage under inert gas (argon/nitrogen) are recommended. Avoid aqueous solutions unless buffered at pH 4–6, as hydrolysis of the ester group occurs under alkaline conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity?

- Enzyme Inhibition Assays : Adapt thrombin inhibition protocols (e.g., chromogenic substrate-based assays) to measure IC50/Ki values. Pre-incubate the compound with target enzymes (e.g., NQO2) in PBS (pH 7.4) at 37°C, and monitor activity loss over time .

- Receptor Binding : Use radioligand displacement assays (e.g., -GABA for GABA receptors) to quantify affinity. Competitive binding curves can resolve interactions with allosteric vs. orthosteric sites .

Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite with crystallographic data of homologous targets (e.g., thrombin PDB: 1KTS). Focus on hydrophobic interactions with residues like Ile 128 and Met 154, which are critical for ligand stabilization .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the morpholine ring and ethyl ester group in aqueous and lipid bilayer environments .

Q. How to resolve contradictions in pharmacological data across studies?

- Species-Specific Variability : Test the compound in multiple models (e.g., rodent vs. primate) to account for metabolic differences. For example, UM compounds showed 47% discrimination variance in pigeon vs. monkey models, highlighting species-dependent effects .

- Experimental Optimization : Re-evaluate extraction protocols (e.g., SPE sorbent selection, HLB vs. MAX cartridges) to minimize matrix interference in biofluid samples . Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. ELISA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。